molecular formula C10H4Cl4O B15211120 Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- CAS No. 129958-47-0

Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)-

Cat. No.: B15211120
CAS No.: 129958-47-0
M. Wt: 281.9 g/mol
InChI Key: UFNDBKHPWLFHEI-UHFFFAOYSA-N
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Description

Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- is a chemical compound characterized by its unique structure, which includes a furan ring and a tetrachlorocyclopentadienylidene moiety

Preparation Methods

The synthesis of Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- typically involves the reaction of furan derivatives with tetrachlorocyclopentadiene. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Chemical Reactions Analysis

Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound has been studied for its potential antimicrobial properties, making it a candidate for the development of new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- involves its interaction with cellular components. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the planar structure of the furan ring, which allows it to intercalate between DNA base pairs. Additionally, the tetrachlorocyclopentadienylidene moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, disrupting their function .

Comparison with Similar Compounds

Furan, 2-((2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)methyl)- can be compared with other furan derivatives, such as:

Properties

CAS No.

129958-47-0

Molecular Formula

C10H4Cl4O

Molecular Weight

281.9 g/mol

IUPAC Name

2-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]furan

InChI

InChI=1S/C10H4Cl4O/c11-7-6(4-5-2-1-3-15-5)8(12)10(14)9(7)13/h1-4H

InChI Key

UFNDBKHPWLFHEI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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